molecular formula C6H10ClNO B2872862 2-chloro-N-(cyclopropylmethyl)acetamide CAS No. 51937-76-9

2-chloro-N-(cyclopropylmethyl)acetamide

Cat. No.: B2872862
CAS No.: 51937-76-9
M. Wt: 147.6
InChI Key: DSXCOZAXXDGYAX-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)acetamide is an organic compound with the molecular formula C6H10ClNO. It is a white solid that is used in various chemical and biological research applications. The compound is known for its reactivity and versatility in synthetic chemistry.

Scientific Research Applications

2-chloro-N-(cyclopropylmethyl)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)acetamide is not specified in the sources I found. It’s used for proteomics research , but the exact biological or chemical processes it’s involved in are not detailed.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the future directions for this specific compound are not detailed in the sources I found, it’s worth noting that it’s used for proteomics research . This suggests that it may have potential applications in the study of proteins and their roles in biological processes.

Preparation Methods

The synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide typically involves the reaction of cyclopropylmethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Cyclopropylmethylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form cyclopropylmethylamine and chloroacetic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Comparison with Similar Compounds

2-chloro-N-(cyclopropylmethyl)acetamide can be compared with other similar compounds such as:

    2-chloroacetamide: Similar in structure but lacks the cyclopropylmethyl group.

    N-(cyclopropylmethyl)acetamide: Similar but lacks the chlorine atom.

    2-chloro-N-(methyl)acetamide: Similar but has a methyl group instead of a cyclopropylmethyl group.

The uniqueness of this compound lies in its combination of the cyclopropylmethyl group and the chlorine atom, which imparts specific reactivity and properties that are valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXCOZAXXDGYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51937-76-9
Record name 2-chloro-N-(cyclopropylmethyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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